5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC16253448
Molecular Formula: C14H13N5O2S
Molecular Weight: 315.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5O2S |
|---|---|
| Molecular Weight | 315.35 g/mol |
| IUPAC Name | 3-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H13N5O2S/c1-7-3-4-12(20)9(5-7)10-6-11(18-17-10)13(21)15-14-19-16-8(2)22-14/h3-6,20H,1-2H3,(H,17,18)(H,15,19,21) |
| Standard InChI Key | VCCFOCFSCNPRNS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=NN=C(S3)C |
Introduction
Structural Characteristics
Molecular Composition and IUPAC Nomenclature
The compound’s systematic IUPAC name, 3-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide, reflects its intricate architecture. Its molecular formula, C₁₄H₁₃N₅O₂S, corresponds to a molecular weight of 315.35 g/mol. The structure integrates three heterocyclic systems: a pyrazole ring, a 1,3,4-thiadiazole unit, and a phenolic substituent.
Key Structural Features
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Pyrazole Core: The central pyrazole ring (positions 1–5) provides a planar, aromatic scaffold that facilitates π-π stacking interactions with biological targets. The carboxamide group at position 3 links the pyrazole to the thiadiazole moiety.
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Thiadiazole Substituent: The 5-methyl-1,3,4-thiadiazole group at the carboxamide’s nitrogen introduces sulfur-based electronegativity, enhancing binding affinity to metalloenzymes .
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Hydroxy-Methylphenyl Group: The 2-hydroxy-5-methylphenyl substituent at position 5 of the pyrazole contributes hydrogen-bonding capability and hydrophobic interactions, critical for substrate recognition .
Crystallographic data for analogous compounds, such as C₂₃H₁₆ClN₅S, reveal torsional angles between aromatic systems (e.g., 15–52°), influencing conformational stability and intermolecular interactions . These structural insights underscore the compound’s adaptability in binding diverse biological targets.
Synthetic Routes
Stepwise Synthesis and Reaction Optimization
The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step protocols, as outlined below:
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Formation of the Pyrazole Core:
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Introduction of the Thiadiazole Moiety:
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Cyclization of thiosemicarbazides with sulfonic acids or halogenated intermediates forms the 1,3,4-thiadiazole ring. Chlorination of thiol intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol) using Cl₂ gas in dichloroethane produces sulfonyl chlorides, which are subsequently amidated .
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Carboxamide Coupling:
Reaction conditions (temperature: −2°C to 25°C, solvents: dichloromethane/ethanol mixtures) and catalysts (e.g., MgSO₄ for drying) are critical for optimizing yields, which range from 21% to 81% in analogous syntheses .
Comparative Synthetic Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine, H₂SO₄, 0°C | 81 | |
| Thiadiazole synthesis | Cl₂ gas, HCl, dichloroethane | 42 | |
| Carboxamide coupling | SOCl₂, DMF, rt | 68 |
Mechanism of Action
Enzymatic Inhibition and Receptor Modulation
The compound’s bioactivity likely stems from:
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Cyclooxygenase-2 (COX-2) Inhibition: The phenolic hydroxyl group chelates metal ions in COX-2’s active site, reducing prostaglandin synthesis.
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Dihydrofolate Reductase (DHFR) Binding: Thiadiazole sulfur atoms coordinate with DHFR’s pterin-binding pocket, disrupting folate metabolism in microbes .
Molecular docking studies on analogous structures reveal binding energies of −8.2 to −9.6 kcal/mol for COX-2 and −7.5 kcal/mol for DHFR, indicating strong target affinity .
Medicinal Chemistry Applications
Lead Optimization Strategies
To enhance pharmacokinetic properties, researchers propose:
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Methyl Group Functionalization: Introducing electron-donating groups (e.g., -OCH₃) at the thiadiazole’s 5-position to improve metabolic stability.
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Prodrug Design: Masking the phenolic hydroxyl as a phosphate ester to increase oral bioavailability .
Research Directions
Unresolved Questions and Future Studies
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In Vivo Efficacy: Current data lack animal model validation for anti-inflammatory and antimicrobial claims .
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Toxicity Profiling: Acute and chronic toxicity studies are needed to establish safety margins .
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Structure-Activity Relationships (SAR): Systematic modification of the pyrazole’s 5-position substituents could identify potency trends .
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